N-[(4E)-4-(cyclohexylimino)-1,1,1-trifluoro-3-(phenylcarbamoyl)-2-(trifluoromethyl)pentan-2-yl]-4-methylbenzamide
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Overview
Description
2-[(1E)-1-(CYCLOHEXYLIMINO)ETHYL]-4,4,4-TRIFLUORO-3-[(4-METHYLPHENYL)FORMAMIDO]-N-PHENYL-3-(TRIFLUOROMETHYL)BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as imines, amides, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-1-(CYCLOHEXYLIMINO)ETHYL]-4,4,4-TRIFLUORO-3-[(4-METHYLPHENYL)FORMAMIDO]-N-PHENYL-3-(TRIFLUOROMETHYL)BUTANAMIDE typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common approach involves the condensation of cyclohexylamine with an appropriate ketone to form the imine intermediate. This intermediate is then reacted with a trifluoromethylated amide derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-1-(CYCLOHEXYLIMINO)ETHYL]-4,4,4-TRIFLUORO-3-[(4-METHYLPHENYL)FORMAMIDO]-N-PHENYL-3-(TRIFLUOROMETHYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA (meta-Chloroperoxybenzoic acid) in ethyl acetate is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-[(1E)-1-(CYCLOHEXYLIMINO)ETHYL]-4,4,4-TRIFLUORO-3-[(4-METHYLPHENYL)FORMAMIDO]-N-PHENYL-3-(TRIFLUOROMETHYL)BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1E)-1-(CYCLOHEXYLIMINO)ETHYL]-4,4,4-TRIFLUORO-3-[(4-METHYLPHENYL)FORMAMIDO]-N-PHENYL-3-(TRIFLUOROMETHYL)BUTANAMIDE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its chemoselective properties.
Trifluoromethyl ketones: Valuable in synthetic chemistry for their unique reactivity.
Properties
Molecular Formula |
C27H29F6N3O2 |
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Molecular Weight |
541.5 g/mol |
IUPAC Name |
N-[4-cyclohexylimino-1,1,1-trifluoro-3-(phenylcarbamoyl)-2-(trifluoromethyl)pentan-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C27H29F6N3O2/c1-17-13-15-19(16-14-17)23(37)36-25(26(28,29)30,27(31,32)33)22(18(2)34-20-9-5-3-6-10-20)24(38)35-21-11-7-4-8-12-21/h4,7-8,11-16,20,22H,3,5-6,9-10H2,1-2H3,(H,35,38)(H,36,37) |
InChI Key |
MMUHYLJWUOGYJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(C(=NC2CCCCC2)C)C(=O)NC3=CC=CC=C3)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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